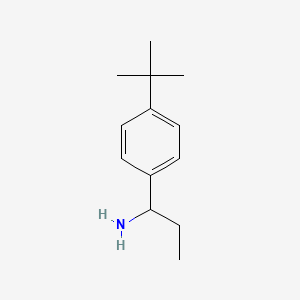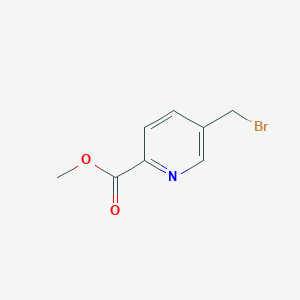
Methyl 5-(bromomethyl)picolinate
Vue d'ensemble
Description
Methyl 5-(bromomethyl)picolinate, also known as M5BMP, is an organic compound that is used as a reagent in organic synthesis. It is a bromoalkyl derivative of picolinic acid, and is a white, crystalline solid. M5BMP is widely used in scientific research and in the laboratory, due to its versatility and effectiveness.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Applications
Methyl 5-(bromomethyl)picolinate has been used as a starting material in the synthesis of bioactive compounds. For example, it was utilized in the first asymmetric synthesis of the anti-inflammatory methyl picolinate alkaloid CJ-14877 and its enantiomer. The synthesized compounds exhibited interleukin-1beta inhibitory activities, indicating their potential as therapeutic agents for inflammation-related disorders (Aoyagi et al., 2009).
Catalysis and Oxidation Mechanisms
Research has also explored the catalytic behavior of compounds related to methyl 5-(bromomethyl)picolinate. Studies involving the catalytic oxidation of picolines have provided insights into the oxidation mechanisms and the role of Bronsted acid sites in enhancing catalytic activity (Takehira et al., 2004). Such research sheds light on the fundamental chemical processes and can inform the development of more efficient catalysts.
Isotope Effects in Chemical Reactions
The compound has been involved in studies determining the mechanism of specific biochemical reactions through isotope effects. This research provided valuable information about the transition states and intermediates in enzymatic reactions, contributing to our understanding of biochemical pathways and the design of inhibitors or activators for therapeutic purposes (Rishavy & Cleland, 2000).
Material Science and Metallomesogens
In material science, derivatives of methyl 5-(bromomethyl)picolinate have been used in the preparation of discotic metallomesogens, which exhibited room temperature columnar phases. This research is significant for the development of new materials with potential applications in electronics, photonics, and other advanced technologies (Jung et al., 2009).
Antioxidant Activity
The compound has also been a part of the synthesis of novel diselenides, which showed promising antioxidant activity. This indicates potential applications in the development of therapeutic agents targeting oxidative stress-related diseases (Narajji et al., 2008).
Mécanisme D'action
Remember, safety is paramount when handling chemicals. Methyl 5-(bromomethyl)picolinate is classified as dangerous with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Always follow appropriate safety protocols when handling this or any other chemical .
Propriétés
IUPAC Name |
methyl 5-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKVUKTEMRUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599296 | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)picolinate | |
CAS RN |
55876-84-1 | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


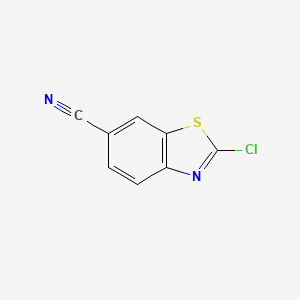
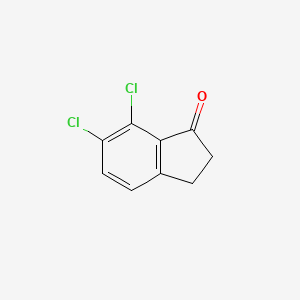



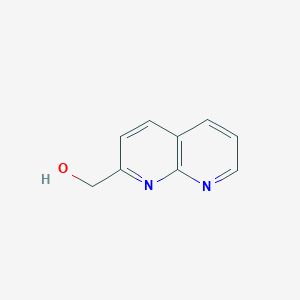
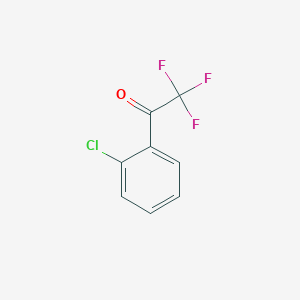
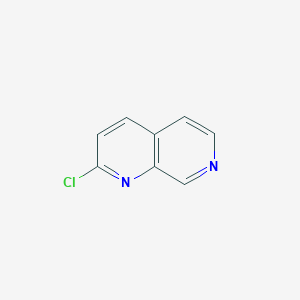
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
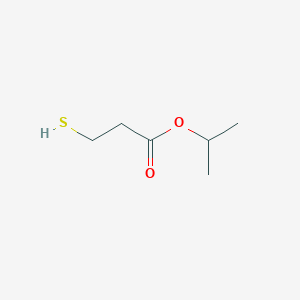
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

